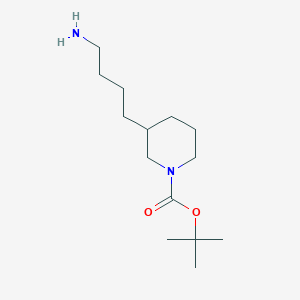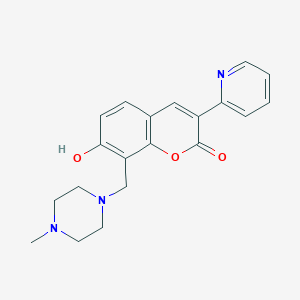
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one, also known as JNJ-40411813, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromen-2-ones, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Structural and Molecular Analysis
- The molecular structure and packing of related derivatives have been studied, revealing important interactions like hydrogen bonds and π…π interactions, which are essential for understanding the compound's behavior and potential applications (Karczmarzyk & Malinka, 2008).
Antimicrobial Evaluation
- Novel series of derivatives, including those similar to the compound , have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015).
Anticancer Activity
- A series of derivatives, including one structurally similar to the compound, showed significant antimitotic activity, particularly against non-small cell lung cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).
Neuroprotective Roles
- A derivative of the compound demonstrated neuroprotective effects in models of transient global ischemia, suggesting potential applications in neurological disorders (Zuo, Zhang, Han, & Chen, 2015).
Metal Ion Detection
- The compound has been utilized in developing methods for metal ion detection, particularly in human liver cancer cells, demonstrating its potential in biochemical assays and diagnostics (Dey, Maity, Pal, Jana, & Sinha, 2019).
Anticholinesterase Activity
- Some derivatives have shown inhibitory activity against butyrylcholinesterase, suggesting potential applications in treating diseases like Alzheimer’s (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Synthesis and Biological Applications
- Various synthesis methods have been developed for creating derivatives with potential for diverse biological applications, including antimicrobial and anticancer activities (Mottaghinejad & Alibakhshi, 2018).
Properties
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-18(24)6-5-14-12-15(20(25)26-19(14)16)17-4-2-3-7-21-17/h2-7,12,24H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNLLRBVIGXLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
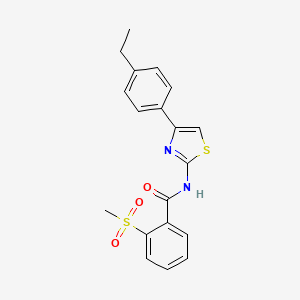
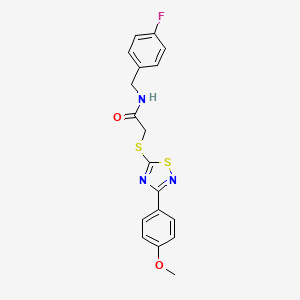
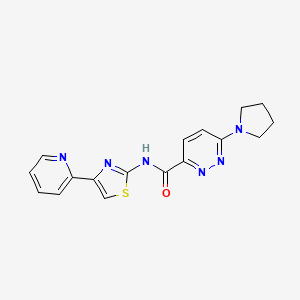
![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)
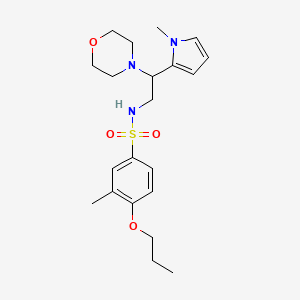
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)
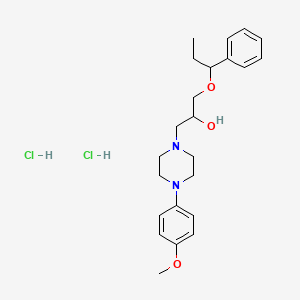
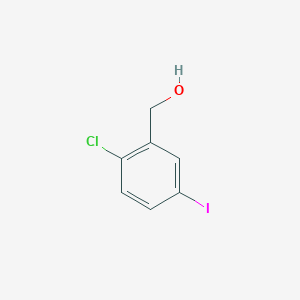
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
